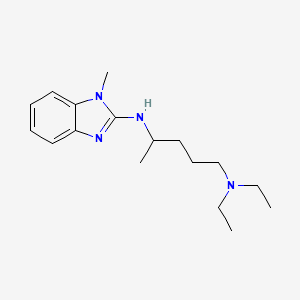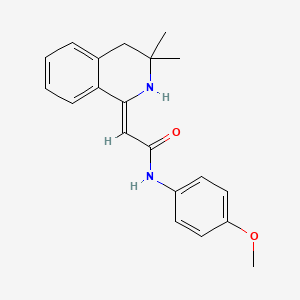
2-(1-piperidinyl)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-propanol
Vue d'ensemble
Description
2-(1-piperidinyl)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)-1-propanol is a chemical compound that belongs to the class of beta-adrenergic receptor blockers. It is commonly known as Pindolol. Pindolol has been widely used in scientific research to study the mechanism of action of beta-blockers and their potential applications in the treatment of various diseases.
Mécanisme D'action
Pindolol acts as a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 adrenergic receptors. It works by reducing the activity of the sympathetic nervous system, which controls heart rate, blood pressure, and other physiological responses. By blocking the beta-adrenergic receptors, Pindolol reduces the effects of adrenaline and other stress hormones, which can help to reduce heart rate and blood pressure.
Biochemical and Physiological Effects:
Pindolol has several biochemical and physiological effects, including reducing heart rate, decreasing blood pressure, and reducing the risk of arrhythmias. It can also improve cardiac function and reduce the risk of heart failure. Pindolol has been shown to have a favorable safety profile and is generally well-tolerated by patients.
Avantages Et Limitations Des Expériences En Laboratoire
Pindolol has several advantages for use in lab experiments, including its well-established safety profile, availability, and low cost. However, it also has some limitations, including its non-selective nature, which can lead to unwanted side effects in some cases. Additionally, Pindolol may not be suitable for use in certain types of experiments, such as those involving highly specific beta-adrenergic receptors.
Orientations Futures
There are several future directions for research on Pindolol, including exploring its potential use in the treatment of anxiety disorders and depression. Additionally, further research is needed to better understand the mechanism of action of beta-blockers and their potential applications in the treatment of various diseases. Finally, there is a need for more research on the safety and efficacy of Pindolol in different patient populations, including elderly patients and those with comorbidities.
Applications De Recherche Scientifique
Pindolol has been widely used in scientific research to study the mechanism of action of beta-blockers and their potential applications in the treatment of various diseases. It has been shown to have potential therapeutic effects in the treatment of hypertension, angina, and heart failure. Pindolol has also been studied for its potential use in the treatment of anxiety disorders and depression.
Propriétés
IUPAC Name |
2-piperidin-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-14(19-11-5-2-6-12-19)18(20)17-10-9-15-7-3-4-8-16(15)13-17/h9-10,13-14,18,20H,2-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUELEOXXLSELNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC2=C(CCCC2)C=C1)O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874660.png)
![7-(cyclopropylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3874663.png)

![4-({[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropyl]amino}methyl)phenol](/img/structure/B3874689.png)
![4-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]morpholine](/img/structure/B3874690.png)
![10-iodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B3874692.png)
![4-{[6-(4-morpholinyl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]amino}benzoic acid](/img/structure/B3874704.png)

![2-[(4-hydroxyphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B3874716.png)

![3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3874751.png)
![2-imino-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B3874757.png)
![2-(2,5-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3874760.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3874767.png)